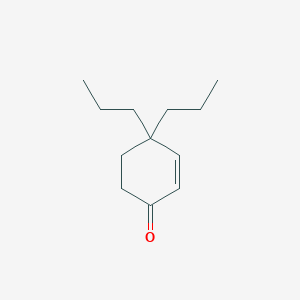

4,4-Dipropylcyclohex-2-en-1-one

Description

The Role of Cyclohexenone Scaffolds in Synthetic Chemistry

Cyclohexenone moieties are six-membered rings containing a ketone and a carbon-carbon double bond. This arrangement of functional groups makes them exceptionally versatile intermediates in organic synthesis. The electrophilic nature of both the carbonyl carbon and the β-carbon of the enone system allows for a wide range of nucleophilic additions. Furthermore, the double bond can participate in various cycloaddition reactions, and the cyclic structure provides a rigid framework for stereocontrolled transformations. These characteristics have established cyclohexenones as vital components in the synthesis of a vast array of natural products, pharmaceuticals, and materials.

Significance of 4,4-Disubstituted Cyclohexenones as Key Intermediates

The introduction of substituents at the 4-position of the cyclohexenone ring, particularly a gem-disubstitution as seen in 4,4-dipropylcyclohex-2-en-1-one, imparts unique properties and synthetic utility. The presence of two alkyl groups at this position creates a quaternary carbon center, a structural motif found in many complex natural products. The stereoselective construction of such centers is a significant challenge in organic synthesis, making 4,4-disubstituted cyclohexenones valuable chiral building blocks. acs.org

These intermediates serve as precursors to a variety of more complex cyclic and bicyclic systems. The substituents at the 4-position can influence the stereochemical outcome of subsequent reactions, acting as directing groups or introducing specific steric hindrance. This control is crucial in the total synthesis of intricate molecular architectures.

A plausible and widely employed method for the synthesis of 4,4-dialkylcyclohexenones is the Robinson annulation. rsc.org This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclohexenone ring. rsc.orgresearchgate.net For the synthesis of this compound, this would likely involve the reaction of a dipropyl ketone with a suitable Michael acceptor like methyl vinyl ketone under basic conditions.

Alternatively, tandem double Michael addition-Dieckmann condensation reactions have been developed as a scalable and efficient one-pot methodology for the synthesis of 4,4-disubstituted cyclohexane (B81311) β-keto esters, which can then be converted to the corresponding cyclohexanones. chemsrc.comchegg.com Diels-Alder reactions using appropriately substituted dienes and dienophiles also offer a powerful strategy for constructing the cyclohexenone core. rsc.org

Below is a table summarizing the key properties of the target compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 60729-41-1 |

| Molecular Formula | C₁₂H₂₀O |

| Appearance | Clear Colourless Oil |

| General Use | Intermediate for the preparation of N-substituted phenylacetamide derivatives with potential therapeutic applications for pain and inflammation. chemicalbook.com |

Overview of Current Research Landscape and Unresolved Questions for this compound

The current research landscape for this compound is primarily centered on its role as a synthetic intermediate. While specific studies focusing solely on this compound are limited, the broader class of 4,4-disubstituted cyclohexenones is an active area of investigation.

Current Research Focus:

Asymmetric Synthesis: A major thrust in the field is the development of enantioselective methods to produce chiral 4,4-disubstituted cyclohexenones. acs.org This is driven by the demand for enantiomerically pure starting materials for the synthesis of complex, biologically active molecules.

Methodology Development: Chemists continue to explore new and more efficient ways to construct the 4,4-disubstituted cyclohexenone scaffold. This includes the use of novel catalysts, reaction conditions, and starting materials to improve yields, reduce reaction times, and enhance stereoselectivity.

Applications in Total Synthesis: These intermediates are frequently employed in the total synthesis of natural products containing quaternary carbon centers. Their utility as versatile building blocks continues to be demonstrated in the construction of complex molecular architectures.

Unresolved Questions and Future Directions:

Despite the progress made, several questions and challenges remain in the chemistry of 4,4-disubstituted cyclohexenones, including the dipropyl variant:

Scalability and Efficiency: While several synthetic methods exist, developing highly efficient and scalable syntheses for a wide range of 4,4-dialkylcyclohexenones, especially those with longer alkyl chains like propyl groups, remains a practical challenge.

Stereocontrol in Complex Systems: Achieving complete stereocontrol in the synthesis of highly substituted cyclohexenone derivatives with multiple chiral centers continues to be a complex problem that requires sophisticated synthetic strategies.

Exploration of Novel Reactivity: The full range of chemical transformations that this compound and its analogues can undergo is yet to be completely explored. Investigating their reactivity with a wider array of reagents could unlock new synthetic pathways and lead to the discovery of novel molecular structures.

Biological Activity Screening: While its use in preparing phenylacetamide derivatives is noted, a comprehensive screening of the biological activities of this compound and its direct derivatives is an area ripe for exploration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dipropylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h5,9H,3-4,6-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTMYZCCZPTLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC(=O)C=C1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403422 | |

| Record name | 4,4-dipropylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60729-41-1 | |

| Record name | 4,4-dipropylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Dipropylcyclohex 2 En 1 One

Established Synthetic Routes to the Core Enone Structure

Base-Catalyzed Condensation Approaches (e.g., Reaction of 2-Propylpentanal with Methyl Vinyl Ketone)

The synthesis of 4,4-Dipropylcyclohex-2-en-1-one can be envisioned through the base-catalyzed reaction of 2-propylpentanal with methyl vinyl ketone. wikipedia.orgbyjus.com In this approach, 2-propylpentanal serves as the Michael donor after deprotonation at the α-carbon, and methyl vinyl ketone acts as the Michael acceptor. youtube.com

The reaction commences with the deprotonation of the α-carbon of 2-propylpentanal by a base, forming a nucleophilic enolate. masterorganicchemistry.comyoutube.com This enolate then undergoes a conjugate addition (Michael reaction) to the β-carbon of methyl vinyl ketone. fiveable.meyoutube.com This step generates a 1,5-dicarbonyl intermediate. Following the Michael addition, an intramolecular aldol (B89426) condensation occurs. fiveable.memasterorganicchemistry.com A base abstracts a proton from the α-carbon of the newly introduced ketone moiety, leading to the formation of a new enolate. This enolate then attacks the original aldehyde's carbonyl carbon, forming a six-membered ring and a β-hydroxy ketone intermediate. masterorganicchemistry.com The final step is a dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, this compound. masterorganicchemistry.com

The optimization of reaction parameters is critical for maximizing the yield of this compound. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

| Parameter | Considerations for Optimization |

| Base | The strength and steric hindrance of the base can influence the regioselectivity of enolate formation and the rate of both the Michael and aldol reactions. Common bases include sodium hydroxide, potassium hydroxide, sodium ethoxide, and potassium tert-butoxide. nih.gov |

| Solvent | The solvent can affect the solubility of reactants and intermediates, as well as the stability of the enolate. Protic solvents like ethanol (B145695) or methanol (B129727) are often used. nih.gov |

| Temperature | The reaction is often initiated at a lower temperature and then heated to facilitate the aldol condensation and dehydration steps. masterorganicchemistry.com Careful control of temperature is necessary to minimize side reactions. |

| Reactant Ratio | The stoichiometry of 2-propylpentanal and methyl vinyl ketone can be varied to optimize the yield and minimize the formation of byproducts from self-condensation or multiple additions. |

Several side reactions can occur during the base-catalyzed Robinson annulation, leading to a decrease in the yield of the desired product. One common side reaction is the polymerization of methyl vinyl ketone, especially in the presence of a strong base. juniperpublishers.com Another potential issue is the self-condensation of 2-propylpentanal via an aldol reaction. Double Michael addition, where a second molecule of methyl vinyl ketone reacts with the intermediate, can also occur.

Strategies to minimize these side products include:

Slow addition of the Michael acceptor: Adding methyl vinyl ketone slowly to the reaction mixture can help to keep its concentration low, thus reducing the rate of polymerization.

Use of a weaker base: Employing a less aggressive base can sometimes provide better control over the reaction and minimize side reactions.

In situ generation of the Michael acceptor: Using a precursor that generates methyl vinyl ketone in the reaction mixture can maintain a low and steady concentration. juniperpublishers.com

Use of a Mannich base: A Mannich base can be used as a precursor to the α,β-unsaturated ketone, which can then react with the enolate. wikipedia.org

Stereoselective and Asymmetric Synthesis Strategies for this compound and its Analogues

While this compound itself is an achiral molecule due to the presence of two identical propyl groups at the C4 position, the principles of stereoselective and asymmetric synthesis are highly relevant for the synthesis of its chiral analogues where the two alkyl groups at the C4 position are different.

Asymmetric Catalysis for Enantiomeric Control

Asymmetric catalysis offers a powerful method for controlling the stereochemical outcome of the Robinson annulation, leading to the formation of a specific enantiomer of a chiral product. Organocatalysis, in particular, has emerged as a prominent strategy for asymmetric Robinson annulations. researchgate.netacs.org Chiral amines, such as L-proline and its derivatives, are widely used as catalysts. wikipedia.orgmdpi.comlibretexts.orgyoutube.comnih.gov

The mechanism of proline-catalyzed asymmetric Robinson annulation involves the formation of a chiral enamine from the reaction of the ketone or aldehyde with proline. libretexts.org This enamine then reacts with the Michael acceptor in a stereocontrolled fashion. The subsequent intramolecular aldol condensation also proceeds with stereochemical control, ultimately affording an enantiomerically enriched cyclohexenone product. The enantioselectivity of these reactions can often be very high. acs.org

For the synthesis of chiral analogues of this compound, where two different alkyl groups are present at the C4 position, these asymmetric catalytic methods would be directly applicable. The choice of catalyst and reaction conditions would be crucial in determining the enantiomeric excess (ee) of the final product.

| Catalyst Type | Example | General Applicability |

| Chiral Amino Acids | L-Proline, D-Proline | Widely used for asymmetric Robinson annulations, often providing good to excellent enantioselectivity. wikipedia.orgmdpi.comlibretexts.org |

| Chiral Secondary Amines | Diarylprolinol silyl (B83357) ethers | Have shown high enantioselectivity in organocatalytic Robinson annulations of α,β-unsaturated aldehydes. acs.org |

Application of Chiral Ligands (e.g., BINAP, Salen Complexes)

Chiral ligands, when coordinated to a metal center, create a chiral environment that can effectively discriminate between enantiotopic faces or groups of a substrate.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a privileged C₂-symmetric phosphine (B1218219) ligand renowned for its wide application in asymmetric synthesis. wikipedia.org Its complexes with rhodium and ruthenium are particularly effective in asymmetric hydrogenations and conjugate additions. For instance, rhodium-BINAP catalysts have been successfully employed in the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, a reaction that can be adapted for the synthesis of chiral 4,4-disubstituted cyclohexenones. researchgate.net The rigid C₂-symmetric backbone of BINAP creates a well-defined chiral pocket around the metal center, which dictates the facial selectivity of the substrate's approach. harvard.edu Ruthenium-BINAP complexes are also instrumental in the asymmetric hydrogenation of unsaturated ketones, which can be applied to the desymmetrization of a prochiral 4,4-dipropyl-2,5-cyclohexadienone precursor to yield the target cyclohexenone. acs.org

Salen complexes , which are tetradentate Schiff base ligands, are highly tunable and can coordinate with a wide variety of metals, making them versatile catalysts in asymmetric synthesis. acs.orgrsc.orgnih.gov Chiral salen-metal complexes have demonstrated efficacy in various enantioselective reactions. researchgate.netnih.gov For example, chiral chromium- or cobalt-salen complexes can catalyze the asymmetric conjugate addition of nucleophiles to cyclohexenone systems. The stereochemical outcome is controlled by the chiral diimine backbone of the salen ligand, which is often derived from chiral 1,2-diamines. researchgate.net The modular nature of salen ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity for a specific transformation. acs.orgrsc.org

| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh(I)/(S)-BINAP | 1,4-Addition of Phenylboronic Acid | 2-Cyclohexenone | Up to 98% | researchgate.net |

| Ru(II)-tolBINAP/DPEN | Asymmetric Hydrogenation | 2,4,4-Trimethyl-2-cyclohexenone | 95% | acs.org |

| Cr(III)-Salen | Asymmetric Conjugate Addition | Cyclic Enones | Often >90% | researchgate.net |

| Pd(II)/Chiral Ligand L1 | Oxidative Desymmetrization | meso-1,4-Allylic Dibenzoates | Excellent | rsc.org |

Ligand Design Principles for Enhanced Stereoselectivity

The rational design of chiral ligands is crucial for achieving high levels of stereoselectivity. nih.govnih.gov Several key principles guide this process:

Symmetry: C₂-symmetric ligands like BINAP are often highly effective because they reduce the number of possible competing diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. nih.gov

Steric Hindrance: The bulk of the substituents on the ligand can create a well-defined chiral pocket that sterically blocks one of the two enantiotopic faces of the substrate from approaching the metal center. The atropisomerism of BINAP, for instance, is a result of steric hindrance that restricts rotation around the binaphthyl bond, creating a stable chiral conformation. wikipedia.org

Electronic Tuning: The electronic properties of the ligand can be modified to influence the reactivity and selectivity of the catalyst. Electron-donating or electron-withdrawing groups can alter the Lewis acidity of the metal center, which in turn affects substrate binding and the energy of the transition states.

Bite Angle: In bidentate ligands like BINAP, the natural bite angle—the ligand-metal-ligand angle—influences the geometry of the resulting metal complex and, consequently, the stereochemical outcome of the reaction. wikipedia.org

Chiral Auxiliary Methodologies

An alternative to asymmetric catalysis is the use of chiral auxiliaries. wikipedia.org This method involves covalently attaching a chiral molecule to a prochiral substrate. The auxiliary then directs the stereochemistry of a subsequent reaction in a diastereoselective manner. sigmaaldrich.comthieme-connect.com After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org

Utility of Chiral Oxazolidinones and Sulfur-Based Auxiliaries

Chiral oxazolidinones , popularized by David Evans, are among the most reliable and widely used chiral auxiliaries. sigmaaldrich.comresearchgate.netnih.gov They are typically derived from readily available amino acids. In the context of cyclohexenone synthesis, an oxazolidinone can be attached to a precursor molecule, for example, via an N-acyl group. The bulky substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enolate derived from the N-acyl moiety, directing the approach of electrophiles from the less hindered face. This strategy is highly effective for controlling stereocenters in alkylation and aldol reactions that could be part of a cyclohexenone ring construction. sigmaaldrich.comresearchgate.net

Sulfur-based chiral auxiliaries , such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have gained popularity as they often provide excellent stereoselectivity, sometimes superior to their oxazolidinone counterparts. scielo.org.mxresearchgate.netjmcs.org.mx The sulfur atom can influence the reactivity and conformation of the intermediates. These auxiliaries have been successfully used in Michael additions and aldol reactions. scielo.org.mxresearchgate.net Chiral sulfoxides can also act as powerful auxiliaries, where the sulfoxide (B87167) group directs the stereochemical course of reactions like C-H functionalization. nih.gov

Diastereoselective Control in Cyclohexenone Functionalization

The core principle of chiral auxiliary-based methods is the conversion of an enantioselective problem into a diastereoselective one. thieme-connect.com By attaching the auxiliary, the prochiral substrate is converted into a chiral molecule with two or more stereocenters. Subsequent reactions now lead to the formation of diastereomers, which have different physical properties and, more importantly, different transition state energies.

For instance, in the alkylation of an N-acyloxazolidinone, the chelation of a Lewis acid to the carbonyl groups locks the conformation of the enolate. The steric bulk of the auxiliary's substituent then dictates that the incoming electrophile adds to the opposite face, leading to the formation of one diastereomer in high excess. sigmaaldrich.com Similarly, in a Diels-Alder reaction to form a cyclohexene (B86901) ring, a chiral auxiliary attached to the dienophile can effectively control the endo/exo selectivity and the facial selectivity of the diene's approach. wikipedia.org This high degree of diastereoselective control is a hallmark of chiral auxiliary methods, often providing products with high stereochemical purity. nih.gov

| Auxiliary Type | Reaction | Key Feature | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Evans' Oxazolidinone | Alkylation | Face-shielding by auxiliary substituent | Often >95:5 | sigmaaldrich.comresearchgate.net |

| Evans' Oxazolidinone | Diels-Alder | Control of facial selectivity | High | wikipedia.org |

| Sulfur-Based Auxiliary | Michael Addition | High diastereoselectivity | High | scielo.org.mxresearchgate.net |

| Camphorsultam | Michael Addition | Effective stereocontrol | High | wikipedia.org |

Emerging Catalytic Approaches in Cyclohexenone Synthesis

While metal-based catalysis and auxiliary methods are well-established, newer strategies continue to emerge, offering milder reaction conditions, different reactivity patterns, and improved sustainability.

Organocatalytic Applications in Cyclohexenone Construction

Organocatalysis, which uses small, chiral organic molecules as catalysts, has become a third major pillar of asymmetric synthesis. youtube.com A key advantage is the avoidance of potentially toxic and expensive heavy metals.

For the construction of cyclohexenone rings, the amino acid L-proline and its derivatives are particularly effective. wikipedia.org Proline can catalyze the Robinson annulation—a classic method for forming six-membered rings—in a highly enantioselective manner. rsc.org The mechanism typically involves the formation of a chiral enamine intermediate from the catalyst and a ketone substrate. youtube.comacs.org This enamine then reacts with an α,β-unsaturated ketone (a Michael acceptor). The chirality of the proline catalyst is transferred during the C-C bond-forming step, and a subsequent intramolecular aldol condensation and dehydration furnishes the chiral cyclohexenone. rsc.orgrsc.orgchem960.com

A highly relevant and powerful organocatalytic strategy for synthesizing compounds like this compound is the asymmetric desymmetrization of 4,4-disubstituted cyclohexadienones. rsc.org This can be achieved through the enantioselective Michael addition of a nucleophile to the prochiral dienone, catalyzed by a chiral primary amine-thiourea catalyst. This reaction breaks the symmetry of the starting material to create the C4-quaternary stereocenter with high enantioselectivity. rsc.org

| Catalyst | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| L-Proline | Robinson Annulation | Ketone + α,β-Unsaturated Ketone | Chiral Cyclohexenone | High | rsc.org |

| Primary Amine-Thiourea | Asymmetric Desymmetrization (Michael Addition) | 4,4-Disubstituted Cyclohexadienone | Chiral 4,4-Disubstituted Cyclohexenone | High | rsc.org |

| Ene-reductases | Asymmetric Desymmetrization (Hydrogenation) | 4,4-Disubstituted 2,5-Cyclohexadienones | Chiral 4,4-Disubstituted 2-Cyclohexenones | Up to >99% | acs.orgresearchgate.net |

Photoredox Catalysis for Cyclohexenone Functionalization

In recent decades, photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, enabling a wide array of chemical transformations under mild conditions. nih.govcapes.gov.br This methodology utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates from otherwise stable precursors. nih.govacs.org These strategies have been successfully applied in numerous areas, including natural product synthesis and the late-stage functionalization of pharmaceutical derivatives. nih.govnih.gov

The application of photoredox catalysis to C–H functionalization has garnered significant interest as it allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. nih.govnih.govacs.org This approach avoids the need for pre-functionalized starting materials, offering more efficient and atom-economical synthetic routes. Both inorganic complexes, such as those of ruthenium and iridium, and purely organic dyes are employed as photocatalysts, each with distinct photophysical and redox properties. nih.govacs.org

While specific studies on the photoredox functionalization of this compound are not prominent in the literature, the principles of this technology can be extended to such a substrate. Research has demonstrated the feasibility of functionalizing ketones and their derivatives. For instance, methods for the β-C–H arylation of cyclohexanone (B45756) have been developed, showcasing the potential to forge new carbon-carbon bonds at positions that are traditionally difficult to access. nih.govacs.org Furthermore, photoredox catalysis has been employed for the functionalization of enamides and other alkenes, indicating its broad applicability to unsaturated systems like the enone moiety in cyclohexenones. thieme-connect.de This could hypothetically allow for the introduction of a wide range of functional groups onto the this compound scaffold, generating novel derivatives. The process can generate alkyl radicals from precursors like alkyl halides or carboxylic acids, which can then add to the molecule. nih.govacs.org

| Catalyst Type | Common Examples | Key Features | Potential Application to Cyclohexenones |

|---|---|---|---|

| Inorganic/Organometallic | Ru(bpy)₃²⁺, Ir(ppy)₃ | Strong absorption in the visible spectrum, long excited-state lifetimes. nih.gov | C-H functionalization at various positions, arylation, alkylation. nih.govacs.org |

| Organic Dyes | Eosin Y, Methylene Blue | Cost-effective, metal-free, larger redox window. acs.orgnih.gov | Radical addition to the enone system, functionalization via hydrogen atom transfer (HAT). nih.govnih.gov |

Industrial-Scale Synthetic Considerations for this compound Production

The transition of a synthetic route from a laboratory setting to industrial-scale production introduces a distinct set of challenges and requirements. For a compound like this compound, which may find applications in industries such as fragrances or as a synthetic intermediate, the manufacturing process must be efficient, cost-effective, safe, and scalable. google.comgoogle.com

A primary concern in industrial synthesis is the avoidance of hazardous reagents and extreme reaction conditions. For instance, certain laboratory-scale syntheses of alkyl-substituted cyclohexenones employ highly reactive and dangerous reagents like butyllithium (B86547) or metallic lithium. google.com These substances pose significant safety risks and require specialized handling and equipment, making them ill-suited for large-scale production. google.com Therefore, developing alternative synthetic pathways that utilize safer, more stable reagents and operate under milder conditions is a key objective for industrial chemists.

One patented approach for the industrial synthesis of related alkyl-substituted cyclohexenone compounds involves a multi-step process designed to circumvent these hazards. This method includes the reaction of an alkyl-substituted cyclohexenyl formyl chloride with N,O-dialkyl hydroxylamine, followed by a reaction with a Grignard reagent (such as allyl or propenyl magnesium halide) and subsequent catalytic isomerization. google.com This strategy is reported to reduce reaction risks, simplify operations, and improve yields, making it more amenable to large-scale manufacturing. google.com

| Industrial Consideration | Challenge | Potential Solution/Strategy |

|---|---|---|

| Safety | Use of hazardous reagents like butyllithium or metallic lithium. google.com | Develop alternative routes using safer reagents, such as Grignard reagents, and milder reaction conditions. google.com |

| Scalability | Reactions that are difficult to control on a large scale (e.g., highly exothermic reactions). | Optimize reaction parameters for better process control; utilize continuous flow reactors. |

| Cost-Effectiveness | Expensive starting materials and catalysts. | Source inexpensive raw materials; develop routes with fewer steps; use catalytic rather than stoichiometric reagents. google.com |

| Efficiency & Waste | Low yields and poor atom economy leading to significant waste. | Optimize reactions for maximum yield; select reactions with high atom economy (e.g., cycloadditions). |

| Purification | Reliance on chromatographic purification, which is not cost-effective for large quantities. researchgate.net | Develop purification protocols based on distillation, crystallization, or extraction. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis

To date, the specific ¹H and ¹³C NMR spectral data for 4,4-Dipropylcyclohex-2-en-1-one have not been reported in peer-reviewed literature. For a complete analysis, the following data would be required:

¹H NMR Data Table: This table would list the chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet), the coupling constants (J) in Hertz (Hz), and the integration value for each unique proton in the this compound molecule.

¹³C NMR Data Table: This table would detail the chemical shift (δ) in ppm for each unique carbon atom in the molecule.

Without this primary data, a detailed interpretation of the proton and carbon environments within the molecule is not possible.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for establishing the connectivity between atoms. The following 2D NMR data are necessary for the complete structural assignment of this compound:

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the tracing of the proton network within the cyclohexene (B86901) ring and the propyl chains.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show the direct one-bond correlations between protons and their attached carbon atoms. This is essential for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

The absence of these 2D NMR spectra in the public domain prevents a definitive confirmation of the molecular structure and the assignment of all NMR signals.

Application in Determining Stereochemistry

NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can be used to determine the relative stereochemistry of a molecule. For this compound, which does not have any stereocenters, this specific application would not be relevant unless derivatives with chiral centers were to be synthesized and analyzed.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. The theoretical exact mass of this compound (C₁₂H₂₀O) can be calculated, but experimental HRMS data is needed to confirm this composition. This data is currently unavailable in the scientific literature.

Fragmentation Patterns and Mechanistic Pathways

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule and can provide valuable structural information. A detailed analysis of the fragmentation patterns of this compound would involve identifying the major fragment ions and proposing the mechanistic pathways by which they are formed. This analysis is contingent on the availability of an experimental mass spectrum, which has not been published.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the gas chromatograph separates the components of a sample, which are then introduced into the mass spectrometer for detection and identification. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint."

For this compound, the fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation pathways for α,β-unsaturated cyclic ketones often involve cleavages of the alkyl chains and fragmentation of the cyclohexenone ring. The presence of two propyl groups at the C4 position would likely lead to characteristic losses of propyl radicals (C₃H₇•) and related fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a broader range of compounds than GC-MS, including those that are non-volatile or thermally labile. For a relatively non-polar compound like this compound, reversed-phase liquid chromatography would be the method of choice for separation. The separated compound would then be introduced into the mass spectrometer, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), although APCI is generally more suitable for non-polar compounds. LC-MS is particularly useful for analyzing reaction mixtures or biological samples where the compound of interest may be present with other non-volatile components.

Table 1: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 180 | [C₁₂H₂₀O]⁺ | Molecular Ion (M⁺) |

| 137 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 110 | [C₇H₁₀O]⁺ | Retro-Diels-Alder reaction |

| 95 | [C₆H₇O]⁺ | Cleavage of the cyclohexenone ring |

| 67 | [C₅H₇]⁺ | Further fragmentation of the ring |

| 43 | [C₃H₇]⁺ | Propyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

The IR spectrum of this compound is dominated by the characteristic absorptions of the α,β-unsaturated ketone functional group. The most prominent of these is the carbonyl (C=O) stretching vibration, which for a cyclohexenone system, typically appears in the range of 1665-1685 cm⁻¹. This is at a lower wavenumber compared to a saturated ketone (around 1715 cm⁻¹) due to the conjugation with the carbon-carbon double bond, which delocalizes the electron density and weakens the C=O bond.

Another key absorption is the C=C stretching vibration of the alkene, which is expected to appear in the region of 1600-1650 cm⁻¹. The spectrum would also display C-H stretching vibrations for the sp²-hybridized carbons of the double bond (typically above 3000 cm⁻¹) and the sp³-hybridized carbons of the ring and the propyl groups (typically below 3000 cm⁻¹).

Table 2: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | Stretching | 1665 - 1685 |

| C=C (alkene) | Stretching | 1600 - 1650 |

| C-H (sp² on alkene) | Stretching | 3000 - 3100 |

| C-H (sp³ on ring and alkyl chains) | Stretching | 2850 - 3000 |

IR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. For instance, in a synthesis of this compound, one could monitor the disappearance of a reactant's characteristic absorption band or the appearance of the product's characteristic bands. For example, if the synthesis involves the oxidation of an alcohol, the disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) of the starting material and the simultaneous appearance of the strong C=O stretching band of the cyclohexenone product would indicate that the reaction is proceeding. This allows for a qualitative and semi-quantitative assessment of the reaction's conversion over time. researchgate.net

Electronic Circular Dichroism (ECD) for Chiral Derivatives

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is particularly powerful for determining the absolute configuration of chiral compounds.

If this compound were to have a chiral center, for example, through substitution at one of the ring carbons, its enantiomers would produce mirror-image ECD spectra. The sign and intensity of the Cotton effect, which is the characteristic signal in an ECD spectrum, are highly sensitive to the stereochemistry of the molecule. wikipedia.org

For chiral cyclohexenone derivatives, the n→π* electronic transition of the carbonyl chromophore, which typically occurs around 330-350 nm, and the π→π* transition at shorter wavelengths are often ECD active. The "Octant Rule" can be a useful empirical tool for predicting the sign of the Cotton effect for the n→π* transition in chiral cyclohexanones based on the spatial arrangement of substituents relative to the carbonyl group. By comparing the experimentally measured ECD spectrum with theoretical predictions from quantum chemical calculations, the absolute configuration of a chiral derivative of this compound can be unambiguously assigned. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.

Gas chromatography is an ideal method for the separation and purity assessment of this compound due to its volatility. researchgate.net In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase.

For the analysis of this compound, a non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable. sigmaaldrich.comsigmaaldrich.com The choice of column depends on the specific impurities that need to be separated. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification when compared to a known standard. phenomenex.com

Purity assessment is typically performed using a flame ionization detector (FID), which is sensitive to most organic compounds. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration. By comparing this area to the total area of all peaks in the chromatogram (excluding the solvent peak), the purity of the sample can be determined as a percentage. dtic.milnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for the separation, identification, and quantification of components within a mixture. For a compound like this compound, HPLC, particularly in the reversed-phase mode, serves as an invaluable tool for purity assessment and quantitative analysis.

Reversed-phase HPLC (RP-HPLC) is the most utilized mode for separating non-polar to moderately polar compounds. labtech.tnglsciencesinc.comwikipedia.orgnih.govphenomenex.com The fundamental principle of RP-HPLC involves a non-polar stationary phase, typically silica particles chemically bonded with alkyl chains (e.g., C8 or C18), and a polar mobile phase, which is usually a mixture of water and a water-miscible organic solvent like acetonitrile or methanol (B129727). labtech.tnglsciencesinc.comwikipedia.org

In the context of analyzing this compound, its molecular structure, characterized by the non-polar propyl groups and the hydrocarbon ring, dictates its hydrophobic nature. pharmaguru.co Consequently, it exhibits strong interaction with a non-polar stationary phase. Separation is achieved as compounds in a sample distribute differently between the stationary phase and the mobile phase. By adjusting the polarity of the mobile phase—typically by increasing the concentration of the organic solvent—the retained hydrophobic compounds can be eluted from the column. wikipedia.org Non-polar compounds like this compound are retained longer on the column compared to more polar impurities. libretexts.org

The selection of chromatographic parameters is critical for achieving optimal separation. A C18 column is often the first choice for developing a method for hydrophobic molecules due to its strong retentive properties. glsciencesinc.comphenomenex.compharmaknowledgeforum.com The mobile phase composition, typically a gradient or isocratic mixture of water and acetonitrile, is optimized to achieve a good balance between resolution and analysis time. pharmaguru.cosielc.com

Detection of this compound is effectively accomplished using an ultraviolet (UV) detector. The α,β-unsaturated ketone functionality within the cyclohexenone ring acts as a chromophore, absorbing UV radiation. researchgate.netresearchgate.net The maximum absorption wavelength (λmax) for the cyclohex-2-en-1-one chromophore is typically around 225 nm, making this an ideal wavelength for detection to ensure high sensitivity. libretexts.orgnist.gov

Interactive Data Table: Representative HPLC Parameters for this compound Analysis

| Parameter | Value | Rationale |

| Chromatographic Mode | Reversed-Phase (RP-HPLC) | Suitable for the separation of non-polar, hydrophobic compounds. labtech.tnpharmaguru.co |

| Stationary Phase/Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm | C18 provides strong hydrophobic retention, ideal for this analyte. glsciencesinc.comphenomenex.compharmaknowledgeforum.com |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A polar mobile phase with a high organic content to elute the non-polar analyte in a reasonable time. wikipedia.orgsielc.com |

| Elution Mode | Isocratic | A constant mobile phase composition provides simplicity and reproducibility for routine analysis. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. auroraprosci.com |

| Column Temperature | 30 °C | Maintained temperature ensures reproducible retention times. |

| Detection Wavelength | 225 nm (UV) | Corresponds to the λmax of the α,β-unsaturated ketone chromophore for maximum sensitivity. researchgate.netnist.gov |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Hypothetical Retention Time | ~5.8 min | This is an estimated value and would require experimental verification. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For 4,4-dipropylcyclohex-2-en-1-one, these methods can elucidate its electronic properties and predict its behavior in chemical reactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various chemical properties. The reactivity of a molecule is often assessed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. nih.gov

For this compound, the electron-withdrawing nature of the carbonyl group and the electron-donating character of the two propyl groups at the C4 position influence the electron distribution across the molecule. DFT calculations can precisely map this distribution, highlighting regions of high and low electron density, which are indicative of electrophilic and nucleophilic sites, respectively.

Key electronic properties that can be calculated using DFT include:

HOMO-LUMO Energy Gap: This value provides insight into the chemical stability and reactivity of the molecule.

Electron Affinity and Ionization Potential: These properties relate to the ease of adding or removing an electron.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com

| Parameter | Significance | Anticipated Trend for this compound |

| HOMO Energy | Relates to the ability to donate electrons. | The electron-donating propyl groups would be expected to raise the HOMO energy compared to unsubstituted cyclohexenone. |

| LUMO Energy | Relates to the ability to accept electrons. | The conjugated enone system provides a low-lying LUMO, making it susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | The presence of alkyl groups might slightly alter the gap compared to the parent cyclohexenone. |

Computational Prediction of Reaction Transition States and Reaction Coordinate Analysis

Computational chemistry plays a crucial role in mapping the energetic landscape of a chemical reaction. By identifying the transition state—the highest energy point along the reaction pathway—researchers can calculate the activation energy, which is a key determinant of the reaction rate. youtube.comnih.gov For reactions involving this compound, such as nucleophilic additions or cycloadditions, DFT can be employed to model the geometry and energy of the transition states.

For example, in a Michael addition reaction, a nucleophile attacks the β-carbon of the enone system. youtube.com Computational analysis can trace the entire reaction coordinate, from the reactants to the products, passing through the transition state. This provides a detailed, step-by-step understanding of the bond-forming and bond-breaking processes. acs.org

Studies on related cyclohexenone systems have shown that DFT calculations can accurately predict the regioselectivity and stereoselectivity of reactions by comparing the energies of different possible transition states. acs.orgacs.org These computational models can also elucidate the role of catalysts and solvents in modifying the reaction pathway.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational flexibility and dynamic behavior of this compound.

Conformational Analysis of this compound

The cyclohexenone ring in this compound is not planar and exists in various conformations. The presence of two bulky propyl groups at the C4 position significantly influences the preferred conformation of the ring. The primary conformations of a cyclohexene (B86901) ring are the half-chair and the boat.

In the case of 4,4-disubstituted cyclohexanes, the substituents can occupy axial or equatorial positions. libretexts.orglibretexts.org For this compound, one propyl group will be in an axial-like position and the other in an equatorial-like position. Due to steric strain, particularly 1,3-diaxial interactions, the molecule will adopt a conformation that minimizes these unfavorable interactions. scholaris.ca The propyl groups, being bulky, will significantly influence the ring's geometry. Molecular mechanics and DFT calculations can be used to determine the relative energies of the possible conformers and thus predict the most stable conformation.

| Conformer Feature | Description | Expected Stability |

| Propyl Group Orientation | One propyl group is pseudo-axial, and the other is pseudo-equatorial. | The large steric bulk of the propyl groups will lead to a preference for a conformation that minimizes steric hindrance. |

| Ring Puckering | The cyclohexenone ring will adopt a puckered conformation to alleviate strain. | The half-chair conformation is generally the most stable for cyclohexene derivatives. |

Predictive Modeling of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic effects. The two propyl groups at the C4 position exert a significant steric influence, potentially hindering the approach of reactants to the carbonyl group and the double bond.

Predictive modeling can quantify these effects. For instance, in a nucleophilic attack at the carbonyl carbon, the bulky propyl groups can sterically shield the reaction center, slowing down the reaction rate compared to a less substituted cyclohexenone. ncert.nic.in Similarly, for reactions at the double bond, the steric environment created by the propyl groups can influence the stereochemical outcome.

Electronically, the propyl groups are weakly electron-donating through an inductive effect. This can slightly increase the electron density at the carbonyl carbon, potentially reducing its electrophilicity. libretexts.org Computational models can dissect these competing steric and electronic influences to provide a comprehensive picture of the molecule's reactivity. For example, DFT calculations can be used to generate electrostatic potential maps, which visually represent the electron-rich and electron-poor regions of the molecule, thereby predicting sites of electrophilic and nucleophilic attack. libretexts.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4,4-Dipropylcyclohex-2-en-1-one?

- Answer : The compound can be synthesized via Grignard alkylation of cyclohex-2-en-1-one derivatives. Key steps include:

- Reacting cyclohex-2-en-1-one with propylmagnesium bromide in anhydrous THF at -78°C to prevent side reactions.

- Quenching with saturated NH₄Cl and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Monitoring reaction progress by TLC and confirming structure via NMR and mass spectrometry.

- Critical considerations: Control exothermic reactions using cryogenic conditions and ensure anhydrous solvents to avoid hydrolysis .

Q. How should researchers characterize the molecular structure of this compound?

- Answer : Use a multi-spectroscopic approach:

- 1H NMR : Enone protons (δ 5.8–6.2 ppm) and propyl chain signals (δ 0.8–1.5 ppm).

- 13C NMR : Carbonyl carbon (δ ~198 ppm) and quaternary carbons (δ ~35–45 ppm).

- IR : Strong C=O stretch near 1700 cm⁻¹.

- HRMS : Expected molecular ion [M+H]+ at m/z 180.1514 (C₁₂H₂₀O).

- Cross-validate with PubChem computational data for accuracy .

Q. What experimental precautions are necessary during synthesis?

- Answer : Follow hazardous chemical protocols:

- Use fume hoods for volatile reagents (e.g., THF, Grignard reagents).

- Employ inert atmospheres (N₂/Ar) to prevent moisture-sensitive reagent degradation.

- Dispose of waste per local regulations, particularly for halogenated byproducts .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during structural analysis?

- Answer :

- X-ray crystallography : Use SHELXL for refining single-crystal data to confirm bond geometry and substituent positions .

- Computational validation : Compare experimental NMR with DFT-predicted chemical shifts (e.g., B3LYP/6-31G(d) level).

- Purity checks : Conduct HPLC to rule out impurities causing spectral anomalies .

Q. What computational strategies predict the compound’s reactivity in Diels-Alder reactions?

- Answer :

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify reactive sites (e.g., enone as dienophile).

- Solvent modeling : Use Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., toluene vs. DMF).

- Kinetic validation : Measure reaction rates under varying temperatures and solvents to test computational predictions .

Q. How can reaction yields be optimized for large-scale synthesis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.